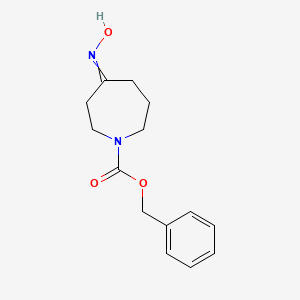
2-(Piperidin-1-yl)quinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-1-yl)quinoline-6-carboxylic acid is a heterocyclic compound that features both a quinoline and a piperidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The quinoline ring system is known for its presence in various biologically active compounds, while the piperidine ring is a common structural motif in many pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)quinoline-6-carboxylic acid typically involves the formation of the quinoline ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of an appropriate precursor to form the quinoline ring, followed by nucleophilic substitution to introduce the piperidine group. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization and substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-1-yl)quinoline-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of quinoline derivatives .
Aplicaciones Científicas De Investigación
2-(Piperidin-1-yl)quinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-1-yl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The piperidine ring can enhance the compound’s binding affinity to various enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline moiety and have similar biological activities.
Piperidine derivatives: Compounds like piperine and piperidine itself are structurally related and exhibit various pharmacological properties
Uniqueness
2-(Piperidin-1-yl)quinoline-6-carboxylic acid is unique due to the combination of the quinoline and piperidine rings, which confer distinct chemical and biological properties. This dual functionality allows the compound to interact with a broader range of molecular targets, making it a versatile tool in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C15H16N2O2 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
2-piperidin-1-ylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2/c18-15(19)12-4-6-13-11(10-12)5-7-14(16-13)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2,(H,18,19) |
Clave InChI |
CVLVXDWUERZSTF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15065569.png)






![1-Azaspiro[4.5]decane-2,8-dione oxalate](/img/structure/B15065617.png)




![2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one](/img/structure/B15065670.png)

